molecular formula C16H16F3N3O2 B14939752 2-(4-Propioloylpiperazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

2-(4-Propioloylpiperazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B14939752
M. Wt: 339.31 g/mol
InChI Key: WAZYUFKWUVOSNB-UHFFFAOYSA-N
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Description

2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a synthetic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a prop-2-ynoyl group and an acetamide group attached to a phenyl ring with a trifluoromethyl substituent. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings .

Mechanism of Action

The mechanism of action of 2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes . For example, it may inhibit mitogen-activated protein kinase 10 (MAPK10), which plays a role in neuronal apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the prop-2-ynoyl group and the trifluoromethyl group enhances its reactivity and potential bioactivity .

Properties

Molecular Formula

C16H16F3N3O2

Molecular Weight

339.31 g/mol

IUPAC Name

2-(4-prop-2-ynoylpiperazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C16H16F3N3O2/c1-2-15(24)22-9-7-21(8-10-22)11-14(23)20-13-6-4-3-5-12(13)16(17,18)19/h1,3-6H,7-11H2,(H,20,23)

InChI Key

WAZYUFKWUVOSNB-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)N1CCN(CC1)CC(=O)NC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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